
N-(3-aminophenyl)azepane-1-carboxamide
Descripción general
Descripción
“N-(3-aminophenyl)azepane-1-carboxamide” is a chemical compound with the CAS Number: 1040012-46-1 . It has a molecular weight of 233.31 and its IUPAC name is N-(3-aminophenyl)-1-azepanecarboxamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19N3O . The InChI code is 1S/C13H19N3O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,14H2,(H,15,17) .Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature . Unfortunately, the boiling point, melting point, and density are not available .Aplicaciones Científicas De Investigación
Azepanium Ionic Liquids
Research by Belhocine et al. (2011) explores the synthesis of a new family of room temperature ionic liquids derived from azepane. These compounds, known as azepanium ionic liquids, have potential applications in green chemistry due to their properties such as low viscosity, high conductivity, and wide electrochemical windows. This makes them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Synthesis of N-Heterocycles
Matlock et al. (2015) report on the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts. This method yields moderate to excellent yields and demonstrates high levels of regio- and diastereoselectivity. Such compounds have applications in organic synthesis, where N-heterocycles are valuable scaffolds in drug development and materials science (Matlock et al., 2015).
Palladium-Catalyzed C–H Arylation
Jain et al. (2016) developed a method for enantioselective α-C–H coupling of amines, including azepanes, using palladium catalysis. This approach is significant for the functionalization of saturated aza-heterocycles, which are central to many bioactive compounds and pharmaceuticals (Jain et al., 2016).
Azepine Synthesis via Photolysis
Doering and Odum (1966) explored the ring enlargement in the photolysis of phenyl azide, leading to the formation of azepine derivatives. Such reactions offer pathways for constructing complex N-heterocyclic structures, which are of interest in synthetic organic chemistry (Doering & Odum, 1966).
[6 + 1] Annulation for Azepine Synthesis
Yoshimatsu et al. (2015) report a hafnium(III)-catalyzed [6 + 1] annulation method for synthesizing azepines. This protocol expands the toolkit for constructing azepine rings, which are important in medicinal chemistry and drug discovery (Yoshimatsu et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-(3-aminophenyl)azepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSNBYNPBMEGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




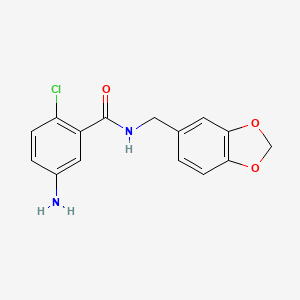
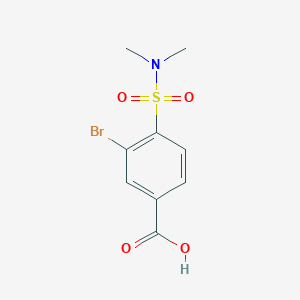

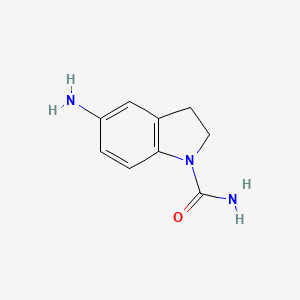
![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

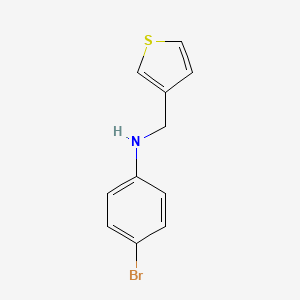
amine](/img/structure/B1517580.png)
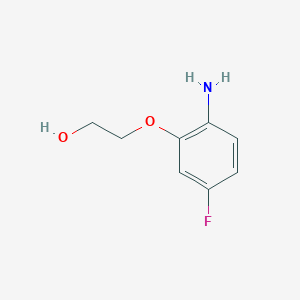

![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)

amine](/img/structure/B1517587.png)